3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
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Overview
Description
“3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one” is a complex organic compound that contains a heterocyclic five-membered ring known as oxadiazole . This ring possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound is part of a class of heterocyclic compounds that have been studied for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by the condensation between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thiones and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of “3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one” is characterized by a five-membered oxadiazole ring attached to a chromen-2-one group . The oxadiazole ring is derived from furan by the replacement of two methylene groups with two nitrogen atoms .Scientific Research Applications
Antimicrobial Activity
The synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones incorporating a 1,3,5-triazine moiety has been reported. These compounds were evaluated for their antimicrobial efficacy against bacterial and fungal strains. Notably, some of these novel s-triazines demonstrated significant activity, making them potential leads for further drug discovery studies .
Anti-Inflammatory and Analgesic Properties
While specific studies on this exact compound are limited, related 1,3,4-oxadiazole derivatives have shown anti-inflammatory and analgesic effects. Further exploration of the chromen-2-one scaffold may reveal similar properties .
Antibacterial and Antifungal Potential
Pyridine-based 1,3,4-oxadiazole compounds have been synthesized and characterized. These derivatives exhibited promising antibacterial and antifungal properties. For instance, 1-[2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-one derivatives demonstrated activity against both bacterial (E. coli, P. aeruginosa) and fungal (C. albicans, A. clavatus) strains .
Fluorescent Probes for Cellular Imaging
Although not directly studied for this compound, related 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have been explored as pH probes for distinguishing between normal and tumor cells based on fluorescence response. Their water solubility and ability to differentiate cell types make them interesting candidates for cellular imaging .
Mechanism of Action
Target of Action
Similar compounds have shown significant antimicrobial activity against various bacterial and fungal strains . These include Gram-positive bacteria such as S. aureus and B. cereus, Gram-negative bacteria such as E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, and S. flexneria, and fungal species such as A. niger, and C. albicans .
Mode of Action
It can be inferred from related studies that these types of compounds may interact with bacterial and fungal cells, leading to their inhibition or destruction .
Biochemical Pathways
Similar compounds have been shown to interfere with the normal functioning of microbial cells, leading to their inhibition or destruction .
Pharmacokinetics
The bioavailability of similar compounds is generally influenced by factors such as their solubility, stability, and the presence of functional groups that facilitate their absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exhibit significant antimicrobial activity, indicating that they may interfere with the normal functioning of microbial cells, leading to their inhibition or destruction .
Action Environment
The action, efficacy, and stability of 3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature and humidity conditions .
properties
IUPAC Name |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVUGZSPHUGTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
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